Pholcodine Impurity D
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Overview
Description
Pholcodine Impurity D is a by-product formed during the synthesis of pholcodine, an opioid cough suppressant. This impurity results from a double substitution by the morpholinoethyl radical . Pholcodine itself is used for its antitussive properties, providing relief from dry coughs without significant analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pholcodine Impurity D is typically formed during the synthesis of pholcodine. The synthesis involves the reaction of morphine with chloroethylmorpholine hydrochloride in the presence of sodium hydroxide . The impurity arises due to the double substitution by the morpholinoethyl radical, which can occur under various reaction conditions.
Industrial Production Methods
In industrial settings, pholcodine is produced through a multi-step process involving the esterification of morphine with chloroethylmorpholine hydrochloride . The presence of impurities like this compound is monitored and controlled using high-performance liquid chromatography (HPLC) and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
Pholcodine Impurity D undergoes several types of chemical reactions, including:
Oxidation: The impurity can be oxidized to form hydroxy derivatives.
Substitution: The morpholinoethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
Hydroxy Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Pholcodine Impurity D is primarily studied in the context of pharmaceutical impurity profiling. Its presence and concentration are critical for ensuring the safety and efficacy of pholcodine-containing medications . Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify this impurity . Additionally, understanding the formation and behavior of this compound can help improve the synthesis and purification processes of pholcodine .
Mechanism of Action
Comparison with Similar Compounds
Pholcodine Impurity D can be compared with other impurities formed during the synthesis of pholcodine, such as:
Morphine: A precursor in the synthesis of pholcodine.
Codeine: Another impurity derived from morphine.
Pholcodine N-oxide: Formed through the oxidation of pholcodine.
This compound is unique due to its double substitution by the morpholinoethyl radical, which distinguishes it from other impurities .
Properties
Molecular Formula |
C29H41N3O5 |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-7,9-bis(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C29H41N3O5/c1-30-7-6-29-22-3-5-25(36-19-13-32-10-16-34-17-11-32)28(29)37-27-24(4-2-21(26(27)29)20-23(22)30)35-18-12-31-8-14-33-15-9-31/h2-5,22-23,25,28H,6-20H2,1H3/t22-,23+,25-,28-,29-/m0/s1 |
InChI Key |
NDDIPZHSOIMDOO-IZYVUOEASA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)OCCN7CCOCC7 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)OCCN7CCOCC7 |
Origin of Product |
United States |
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